1-(4-Éthoxyphényl)pipérazine

Vue d'ensemble

Description

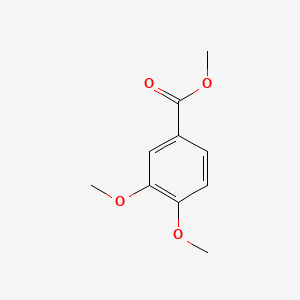

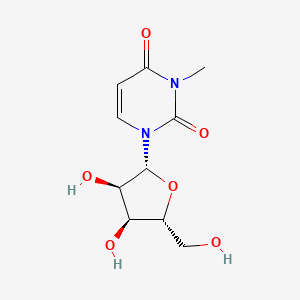

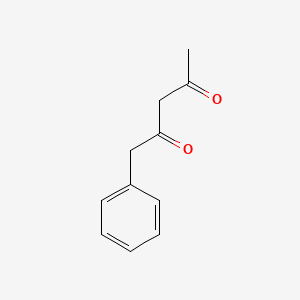

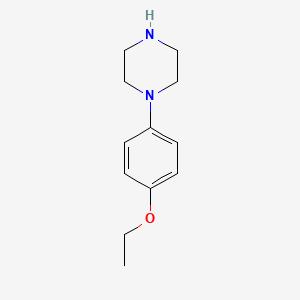

1-(4-Ethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The linear formula of 1-(4-Ethoxyphenyl)piperazine is C12H18N2O . The compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including 1-(4-Ethoxyphenyl)piperazine, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-(4-Ethoxyphenyl)piperazine is a solid at room temperature . It should be stored at 4°C .Applications De Recherche Scientifique

Neurosciences

1-(4-Éthoxyphényl)pipérazine: a fait preuve d'un potentiel prometteur dans la recherche en neurosciences, en particulier dans l'étude de la préservation des fonctions cognitives après irradiation cérébrale. Des études suggèrent que les dérivés de ce composé peuvent atténuer la toxicité des tissus normaux induite par les radiations dans le cerveau, un effet secondaire important de la radiothérapie des cancers cérébraux . Ce composé peut contribuer à préserver les cellules souches/progénitrices neuronales et à inhiber l'activation de la microglie, deux éléments essentiels au maintien des fonctions cognitives.

Pharmacologie

En pharmacologie, This compound fait partie de la classe des composés pipéraziniques, fréquemment utilisés dans les médicaments en raison de leur polyvalence et de leur réactivité. Les synthons à base de pipérazine sont particulièrement utiles dans la synthèse d'inhibiteurs de kinases et de modulateurs de récepteurs, qui sont essentiels au développement de nouveaux médicaments thérapeutiques .

Science des matériaux

L'utilité du composé s'étend à la science des matériaux, où il peut être utilisé dans la synthèse de nouveaux matériaux. Par exemple, les dérivés de la pipérazine interviennent dans la création de matériaux ignifuges, essentiels à l'amélioration des normes de sécurité incendie dans divers secteurs .

Mécanisme D'action

Target of Action

It is known that piperazine compounds, which 1-(4-ethoxyphenyl)piperazine is a derivative of, are gaba receptor agonists . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

As a GABA receptor agonist, 1-(4-Ethoxyphenyl)piperazine is likely to bind directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . .

Biochemical Pathways

Given its potential role as a gaba receptor agonist, it may influence the gabaergic neurotransmission pathway . This pathway plays a critical role in various neurological functions, including mood regulation, pain perception, and sleep.

Pharmacokinetics

A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, suggests that it undergoes oxidative dealkylation, aromatic and alicyclic hydroxylation . These metabolic pathways could potentially influence the bioavailability of 1-(4-Ethoxyphenyl)piperazine.

Result of Action

As a potential gaba receptor agonist, it may contribute to the inhibition of neuronal excitability in the central nervous system .

Safety and Hazards

The compound is considered hazardous and has associated hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

While specific future directions for 1-(4-Ethoxyphenyl)piperazine are not mentioned in the search results, piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that 1-(4-Ethoxyphenyl)piperazine and similar compounds may have potential applications in the development of new pharmaceuticals.

Analyse Biochimique

Biochemical Properties

1-(4-Ethoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, 1-(4-Ethoxyphenyl)piperazine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

The effects of 1-(4-Ethoxyphenyl)piperazine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(4-Ethoxyphenyl)piperazine has been shown to affect the expression of genes involved in neurotransmission and neuroprotection . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 1-(4-Ethoxyphenyl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, 1-(4-Ethoxyphenyl)piperazine can modulate the activity of serotonin receptors, influencing serotonin-mediated signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Ethoxyphenyl)piperazine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(4-Ethoxyphenyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(4-Ethoxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For example, in rodent models, low doses of 1-(4-Ethoxyphenyl)piperazine have been associated with mild behavioral changes, whereas high doses can cause neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of dosage considerations in the use of 1-(4-Ethoxyphenyl)piperazine in research and therapeutic applications.

Metabolic Pathways

1-(4-Ethoxyphenyl)piperazine is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidative dealkylation and aromatic hydroxylation, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-(4-Ethoxyphenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . Understanding the transport and distribution of 1-(4-Ethoxyphenyl)piperazine is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(4-Ethoxyphenyl)piperazine affects its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 1-(4-Ethoxyphenyl)piperazine can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEWTQJUUDLJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282743 | |

| Record name | 1-(4-ethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46415-29-6 | |

| Record name | 1-(4-ethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 46415-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.